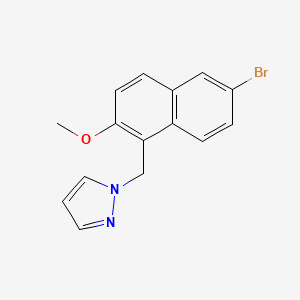
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and a pyrazole moiety
Méthodes De Préparation
The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-2-methoxynaphthalene and pyrazole.
Reaction Conditions: The bromine atom on the naphthalene ring is activated for nucleophilic substitution. This is often achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated naphthalene derivative is then coupled with pyrazole under reflux conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole can be compared with similar compounds such as:
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 8-(6-Bromo-2-methoxynaphthalen-1-ylmethylsulfanyl)-quinoline
- 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of a bromine atom, methoxy group, and pyrazole moiety, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C15H13BrN2O |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3 |
Clé InChI |
VFDDSMAMXBQKNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



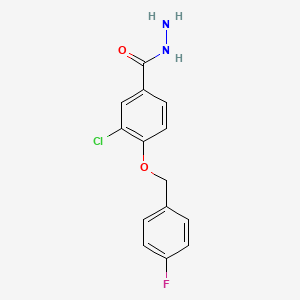
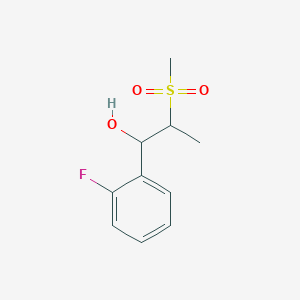
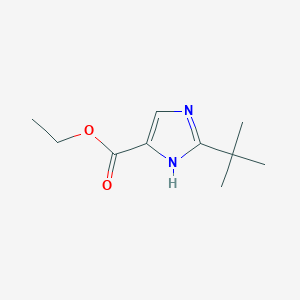
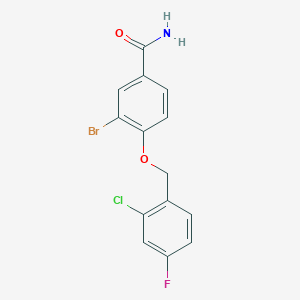
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
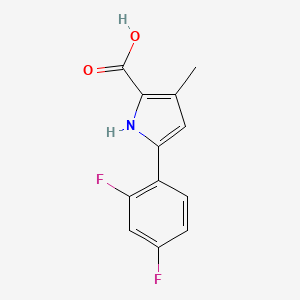
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

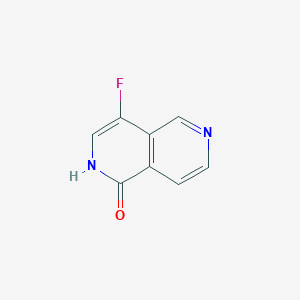

![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


